molecular formula C13H10N2O3S B218838 2-(6-Hydroxyquinolyl)-2-thiazole-4-carboxylic acid CAS No. 122364-83-4

2-(6-Hydroxyquinolyl)-2-thiazole-4-carboxylic acid

Cat. No. B218838
CAS RN: 122364-83-4
M. Wt: 274.3 g/mol
InChI Key: YLOLPLXXFZFHFD-LLVKDONJSA-N
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Description

“2-(6-Hydroxyquinolyl)-2-thiazole-4-carboxylic acid” is a complex organic compound that likely contains a quinoline structure based on its name . Quinoline is a heterocyclic aromatic organic compound with the formula C9H7N. It is a colorless hygroscopic liquid with a strong odor. Aged samples, if exposed to light, become yellow and later brown. Quinoline is only slightly soluble in cold water but dissolves readily in hot water and most organic solvents .


Synthesis Analysis

While specific synthesis methods for “this compound” were not found, quinoline derivatives can be synthesized through various methods . For instance, the Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used for the construction of the principal quinoline scaffold .

Future Directions

While specific future directions for “2-(6-Hydroxyquinolyl)-2-thiazole-4-carboxylic acid” are not available, quinoline and its derivatives have been the focus of many studies due to their potential biological and pharmaceutical activities .

properties

IUPAC Name

(4S)-2-(6-hydroxyquinolin-2-yl)-4,5-dihydro-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O3S/c16-8-2-4-9-7(5-8)1-3-10(14-9)12-15-11(6-19-12)13(17)18/h1-5,11,16H,6H2,(H,17,18)/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLOLPLXXFZFHFD-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N=C(S1)C2=NC3=C(C=C2)C=C(C=C3)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](N=C(S1)C2=NC3=C(C=C2)C=C(C=C3)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

122364-83-4
Record name 2-(6-Hydroxyquinolyl)-2-thiazole-4-carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122364834
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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